N-[[5-tert-butyl-2-(3-chlorophenyl)pyrazol-3-yl]methyl]-2-[3-fluoro-4-(methanesulfonamido)phenyl]propanamide
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Overview
Preparation Methods
The synthesis of “PMID25666693-Compound-41” involves several key steps:
Starting Materials: The synthesis begins with the preparation of intermediate compounds, which include various aldehydes and amines.
Reaction Conditions: The intermediate compounds undergo an asymmetric Pictet-Spengler reaction to form the core structure of the compound. This reaction typically requires acidic conditions and a suitable catalyst.
Industrial Production: For large-scale production, the synthesis is optimized to ensure high yield and purity. This involves the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
“PMID25666693-Compound-41” undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
“PMID25666693-Compound-41” has several scientific research applications:
Chemistry: It is used as a model compound in studies of TRPV1 antagonists and their chemical properties.
Industry: The compound’s unique properties make it a candidate for the development of new pain management therapies.
Mechanism of Action
The mechanism of action of “PMID25666693-Compound-41” involves its interaction with the TRPV1 receptor . By binding to this receptor, the compound inhibits the influx of calcium ions, which is crucial for the transmission of pain signals . This inhibition reduces the sensation of pain, making it effective for pain management.
Comparison with Similar Compounds
“PMID25666693-Compound-41” can be compared with other TRPV1 antagonists:
Properties
Molecular Formula |
C24H28ClFN4O3S |
---|---|
Molecular Weight |
507.0 g/mol |
IUPAC Name |
N-[[5-tert-butyl-2-(3-chlorophenyl)pyrazol-3-yl]methyl]-2-[3-fluoro-4-(methanesulfonamido)phenyl]propanamide |
InChI |
InChI=1S/C24H28ClFN4O3S/c1-15(16-9-10-21(20(26)11-16)29-34(5,32)33)23(31)27-14-19-13-22(24(2,3)4)28-30(19)18-8-6-7-17(25)12-18/h6-13,15,29H,14H2,1-5H3,(H,27,31) |
InChI Key |
WVJARZWJWNGZDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)NS(=O)(=O)C)F)C(=O)NCC2=CC(=NN2C3=CC(=CC=C3)Cl)C(C)(C)C |
Origin of Product |
United States |
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